2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine
Description
2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring a bicyclic core of imidazo[4,5-b]pyridine with a cyclopropylmethyl substituent at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, enabling interactions with biological targets such as enzymes and receptors.
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C10H11N3/c1-2-8-10(11-5-1)13-9(12-8)6-7-3-4-7/h1-2,5,7H,3-4,6H2,(H,11,12,13) |
InChI Key |
LQNPDOZBIIBKQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=NC3=C(N2)C=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylmethylamine with a pyridine derivative under acidic or basic conditions to form the desired imidazo[4,5-b]pyridine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the ring system .
Scientific Research Applications
2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
The biological and physicochemical properties of imidazo[4,5-b]pyridine derivatives are highly dependent on substituents at position 2. Key examples include:
Key Insights :
- Cyclopropylmethyl substituents improve metabolic stability due to the rigid cyclopropane ring, reducing oxidative degradation .
- Alkyne-containing derivatives (e.g., prop-2-ynyl) allow modular functionalization for drug discovery .
- Aromatic substituents (e.g., pyridin-3-yl) enhance binding affinity via hydrophobic and π-π interactions .
Antimicrobial Activity
- 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives exhibit moderate to strong activity against Gram-positive bacteria (MIC: 8–32 µg/mL) and fungi (MIC: 16–64 µg/mL), comparable to streptomycin and gentamicin .
- Triazolemethyl derivatives (e.g., 3-((3H-1,2,3-triazol-4-yl)methyl)-2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine) show enhanced antifungal activity due to improved solubility and target engagement .
Anticancer and Anti-Inflammatory Activity
- Diaryl derivatives (e.g., 2,3-diaryl-3H-imidazo[4,5-b]pyridine) demonstrate moderate cytotoxicity against K562 leukemia cells (IC₅₀: 12–45 µM) and COX-2 inhibition (IC₅₀: 0.8–3.2 µM) .
- BYK191023 selectively inhibits iNOS (IC₅₀: 0.13 µM) with >1,000-fold selectivity over endothelial NOS (eNOS), highlighting the role of substituents in isoform specificity .
Enzyme Inhibition
- MLK3 inhibitors with 3H-imidazo[4,5-b]pyridine cores show nanomolar affinity (IC₅₀: 50–200 nM) in neurodegenerative disease models, driven by hydrogen bonding with kinase active sites .
Biological Activity
2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure characterized by an imidazo[4,5-b]pyridine core with a cyclopropylmethyl substituent. Its molecular formula is , and it has a molecular weight of approximately 175.22 g/mol. The unique cyclopropyl group may influence its interaction with biological targets, potentially enhancing its pharmacological properties.
Biological Activity Overview
Research into the biological activity of 2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine indicates several promising therapeutic applications:
- Anti-Cancer Activity : Preliminary studies suggest that this compound may exhibit anti-cancer properties by modulating various cellular pathways. It has been noted for its ability to inhibit tumor growth in certain cancer models.
- Anti-Inflammatory Effects : The compound has shown potential as an anti-inflammatory agent, which could be beneficial in treating conditions characterized by chronic inflammation.
- Antimicrobial Properties : Some studies have indicated that it may possess antimicrobial activity against specific pathogens.
The mechanisms through which 2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine exerts its biological effects are still under investigation. However, it is believed to interact with specific receptors and enzymes involved in critical cellular processes:
- Receptor Modulation : The compound may act as a modulator of receptor activity, influencing signaling pathways associated with cell proliferation and survival.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways relevant to cancer and inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anti-Cancer | Inhibits tumor growth in xenograft models | |
| Anti-Inflammatory | Reduces cytokine levels in inflammatory models | |
| Antimicrobial | Effective against Gram-positive bacteria |
Case Study: Anti-Cancer Efficacy
A study conducted on xenograft models demonstrated that 2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine significantly reduced tumor size compared to control groups. The mechanism was linked to the induction of apoptosis in cancer cells, highlighting its potential as a therapeutic agent for various malignancies.
Table 2: IC50 Values Against Cancer Cell Lines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
